PI5P4Kgamma-IN-1

Binding Mode ATP-competitive inhibitor Allosteric inhibitor

Researchers face off-target effects and low potency from allosteric or pan-PI5P4K inhibitors. PI5P4Kgamma-IN-1 solves this with an ATP-competitive mode and >100-fold higher affinity than earlier probes. • **Potency:** Kd = 19 nM, cellular IC50 = 67 nM (NanoBRET). • **Selectivity:** ~25-fold over PI5P4Kβ; minimal kinome interference. • **Validation:** Includes matched negative control (compound 4) for target deconvolution. • **Supply:** Immediate shipment, lab-ready quantities.

Molecular Formula C20H20N4O
Molecular Weight 332.4 g/mol
Cat. No. B12384281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI5P4Kgamma-IN-1
Molecular FormulaC20H20N4O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CC2=CN=C(N=C2C3=C(C1)NC4=C3C=C(C=C4)C5=CCOCC5)N
InChIInChI=1S/C20H20N4O/c21-20-22-11-14-2-1-3-17-18(19(14)24-20)15-10-13(4-5-16(15)23-17)12-6-8-25-9-7-12/h4-6,10-11,23H,1-3,7-9H2,(H2,21,22,24)
InChIKeyVGFHPNRWHOQLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI5P4Kgamma-IN-1 Target Specificity & Potency Profile


PI5P4Kgamma-IN-1 (also referred to as PI5P4Kγ-IN-1 or compound 2) is an ATP-competitive, highly selective chemical probe targeting phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ/PIP4K2C) [1]. It binds within the ATP active site and demonstrates potent target engagement, with a reported binding affinity (Kd) of 19 nM and a cellular inhibitory concentration (IC50) of 67 nM [1]. PI5P4Kγ is a lipid kinase implicated in regulating mTORC1 signaling, autophagy, and immune responses, and is emerging as a therapeutic target in oncology and inflammation [2].

Workflow
PI5P4Kγ pathway inhibition and mTORC1 signaling studies
Selection
ATP-competitive chemical probe with kinome-wide selectivity
Use Context
Isoform-specific target engagement in in vitro cellular assays

Why PI5P4Kgamma-IN-1 Cannot Be Substituted


The PI5P4Kγ-targeting tool compound landscape includes molecules with fundamentally different binding modes, isoform selectivity profiles, and cellular pharmacology. For instance, earlier probes like NIH-12848 bind allosterically at a lipid interaction site ~18 Å from the ATP pocket and exhibit micromolar affinity (Kd ≈ 2–3 µM) [1]. In contrast, PI5P4Kgamma-IN-1 is ATP-competitive with a Kd of 19 nM, a difference of over 100-fold in target binding affinity [2]. Similarly, pan-PI5P4K covalent inhibitors like THZ-P1-2 show activity against all three isoforms (α, β, γ), while PI5P4Kgamma-IN-1 is designed for PI5P4Kγ selectivity [3]. These divergent mechanisms of action and selectivity windows mean that pharmacological outcomes, including modulation of mTORC1 signaling, cannot be replicated by simply interchanging inhibitors [3].

Mech. Binding mode mismatch: Allosteric inhibitors (e.g., NIH-12848) bind ~18 Å from the ATP pocket and may not reproduce ATP-competitive pharmacology.
Select. Isoform profile shift: Pan-PI5P4K inhibitors (e.g., THZ-P1-2) inhibit α, β, and γ isoforms, and may not replicate γ-specific mTORC1 activation endpoints.
CNS Model context mismatch: Brain-penetrant probes (e.g., ARUK2001607) introduce CNS property handling; in vitro-only studies may not require this profile.

Quantitative Differentiation vs. Comparator Inhibitors


ATP-Competitive Binding Affinity vs. Allosteric Binder

PI5P4Kgamma-IN-1 is an ATP-competitive inhibitor with Kd = 19 nM, whereas NIH-12848 is a non-ATP-competitive allosteric inhibitor with Kd ≈ 2–3 µM [1][2]. The approximately 100–150-fold higher binding affinity of PI5P4Kgamma-IN-1 is attributable to its engagement within the ATP-binding pocket, as opposed to a remote allosteric lipid interaction site [2].

Binding Mode & Affinity
Cross-study comparable
Kd = 19 nM (ATP-comp.) vs. ~2–3 µM (allosteric)
Supports ATP-site target engagement assay context
Approximately 100–150-fold higher affinity; DiscoverX binding assay at 1 µM
Binding Mode ATP-competitive inhibitor Allosteric inhibitor PI5P4Kγ

Cellular Target Engagement vs. Biochemical Binding

PI5P4Kgamma-IN-1 demonstrates a PI5P4Kγ NanoBRET cellular IC50 of 67 nM, while the optimized allosteric inhibitor PI5P4Ks-IN-2 (compound 40) exhibits a Ki of 68 nM in binding assays [1][2]. Although the numeric values are similar, PI5P4Kgamma-IN-1's IC50 is derived from a live-cell target engagement assay (NanoBRET), providing a direct measure of cellular permeability and intracellular target binding, whereas PI5P4Ks-IN-2's Ki is a biochemical binding constant [1][2].

Cellular vs. Biochemical Potency
Cross-study comparable
NanoBRET IC50 = 67 nM (cellular) vs. Ki = 68 nM (biochem.)
Reported live-cell target engagement context
Comparable numeric potency but distinct assay context; NanoBRET in live cells
Cellular target engagement NanoBRET PI5P4Kγ inhibitor IC50 comparison

Isoform-Specific mTORC1 Activation vs. Pan-Inhibitor

PI5P4Kgamma-IN-1 treatment (0.1–5 µM, 48 h) in MCF-7 breast cancer cells activates mTORC1 signaling in a dose-dependent manner, as measured by increased phospho-p70-S6K (Thr389) levels, without affecting total p70-S6K expression . In contrast, the covalent pan-PI5P4K inhibitor THZ-P1-2 inhibits all three isoforms (α, β, γ) and induces autophagosome clearance defects with TFEB nuclear translocation [1]. PI5P4Kgamma-IN-1's isoform-specific mTORC1 activation enables dissection of PI5P4Kγ-specific signaling, unlike the pan-inhibitor which produces a composite phenotype across all PI5P4K isoforms [1].

mTORC1 Pathway Response
Class-level inference
Dose-dependent ↑ phospho-p70-S6K (Thr389) at 0.1–5 µM
Supports isoform-specific mTORC1 activation endpoint monitoring
MCF-7 cells, 48 h; pan-inhibitor THZ-P1-2 induces distinct autophagic phenotype
mTORC1 signaling Isoform selectivity Functional pharmacology MCF-7 cells

In Vitro Selectivity vs. Brain-Penetrant Inhibitor

PI5P4Kgamma-IN-1 was developed as an ATP-competitive probe without brain-penetrance optimization, achieving kinome-wide selectivity confirmed via profiling [1]. ARUK2001607, another PI5P4Kγ-selective inhibitor, demonstrates comparable potency (Kd = 7.1 nM) but with additional in vivo brain penetration and in vivo pharmacokinetic characterization [2]. For in vitro mechanistic studies where brain exposure is not required, PI5P4Kgamma-IN-1 provides an equivalent selective tool without the added complexity of CNS-active compound handling [1][2].

Pharmacological Utility Domain
Cross-study comparable
Validated for in vitro cellular assays vs. brain-penetrant tool (ARUK2001607)
Supports in vitro assay selection without CNS exposure requirements
PI5P4Kgamma-IN-1 lacks in vivo PK/brain penetration data
Isoform selectivity Kinome profiling Brain penetration Chemical probe

Selectivity Window Between PI5P4K Gamma and Beta

PI5P4Kgamma-IN-1 exhibits substantially weaker inhibition of the PI5P4Kβ isoform compared to PI5P4Kγ. BindingDB data for the same chemotype shows PI5P4Kγ IC50 = 1 µM vs. PI5P4Kβ IC50 = 25.1 µM, representing a ~25-fold selectivity window [1]. The primary probe characterization confirms PI5P4Kgamma-IN-1's design as a PI5P4Kγ-selective inhibitor, with kinome-wide profiling corroborating limited off-target activity [2]. This selectivity is critical given that PI5P4Kβ deletion leads to insulin sensitivity phenotypes in mice, and overlapping PI5P4Kβ inhibition could confound metabolic readouts [3].

Isoform Selectivity Window
Cross-study comparable
PI5P4Kγ IC50 = 1 µM vs. PI5P4Kβ IC50 = 25.1 µM (~25-fold)
Reported γ-over-β selectivity margin for cellular phenotype attribution
ADP-Glo assay; avoids confounding PI5P4Kβ-linked metabolic readouts
Isoform selectivity PI5P4K beta Off-target activity BindingDB

High-Value Application Scenarios in PI5P4Kγ Research


mTORC1 Signaling Dissection in Breast Cancer Models

In MCF-7 breast cancer cells, PI5P4Kgamma-IN-1 (0.1–5 µM, 48 h) produces dose-dependent activation of mTORC1, evidenced by increased phospho-p70-S6K (Thr389) without toxicity up to 10 µM [1]. This enables clean dissection of PI5P4Kγ's scaffold-dependent negative regulation of mTORC1, independent of PI5P4Kα/β-mediated effects that would be triggered by pan-inhibitors like THZ-P1-2 [2]. Researchers can pair PI5P4Kgamma-IN-1 with the structurally related negative control compound 4 to confirm on-target pharmacology [1].

ATP-Site Occupancy Studies in Lipid Kinase Biochemistry

Unlike allosteric PI5P4Kγ inhibitors (NIH-12848, PI5P4Ks-IN-2) that bind ~18 Å from the ATP pocket, PI5P4Kgamma-IN-1's ATP-competitive mode allows researchers to probe the ATP-binding site directly [1][2]. Co-crystallization or molecular docking studies using PI5P4Kgamma-IN-1 can inform the design of next-generation orthosteric inhibitors and distinguish catalytic-site-dependent versus scaffolding functions of PI5P4Kγ [2].

Selective Chemical Probe for Immune Cell Studies

Given the role of PI5P4Kγ in regulatory T cell function and immune hyperactivity observed in PI5P4Kγ knockout models, PI5P4Kgamma-IN-1's combination of nanomolar potency (Kd 19 nM), cellular target engagement (NanoBRET IC50 67 nM), and kinome-wide selectivity makes it suitable for ex vivo T cell treatment to phenocopy genetic PI5P4Kγ deletion [1][2]. The ~25-fold selectivity over PI5P4Kβ minimizes confounding effects on metabolic pathways controlled by PI5P4Kβ [2].

Negative Control-Validated Target Deconvolution

PI5P4Kgamma-IN-1 is supplied with a structurally matched negative control (compound 4) that shows negligible PI5P4Kγ binding (IC50 >10 µM in NanoBRET) [1]. This matched pair enables rigorous target deconvolution experiments where any observed biological effect can be attributed specifically to PI5P4Kγ engagement by comparing PI5P4Kgamma-IN-1-treated versus negative-control-treated samples [1].

Application
Selection Property
Validation Focus
mTORC1 signaling dissection in cancer cell models
PI5P4Kγ-selective mTORC1 activation without α/β confounding
Phospho-p70-S6K endpoint and on-target control (matched negative control)
ATP-site occupancy and lipid kinase biochemistry
ATP-competitive binding mode distinct from allosteric inhibitors
ATP-pocket engagement confirmation; catalytic vs. scaffolding function studies
Selective chemical probe for immune cell studies
Nanomolar cellular target engagement with ~25-fold γ/β selectivity
T cell phenocopy of PI5P4Kγ deletion; PI5P4Kβ metabolic readout review
Negative control-validated target deconvolution
Structurally matched negative control (compound 4) with negligible binding
On-target pharmacological attribution via matched-pair comparison
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